molecular formula C6H4N2 B167529 2-Isocyanopyridine CAS No. 1984-19-6

2-Isocyanopyridine

Cat. No.: B167529
CAS No.: 1984-19-6
M. Wt: 104.11 g/mol
InChI Key: KSQAFIWDAONOFL-UHFFFAOYSA-N
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Description

2-Isocyanopyridine is an organic compound characterized by the presence of an isocyano group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanopyridine can be synthesized through several methods. One common approach involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at low temperatures (0 °C). This method is efficient, yielding high purity products in a short time .

Industrial Production Methods: Industrial production of this compound typically involves similar dehydration reactions but on a larger scale. The process is optimized for increased synthesis speed, mild conditions, and minimal reaction waste, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various heterocyclic compounds and amides, which are valuable in pharmaceutical and material science applications .

Scientific Research Applications

2-Isocyanopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isocyanopyridine involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a variety of chemical reactions, forming stable intermediates and final products. The isocyano group can interact with various molecular targets, facilitating the formation of complex structures .

Comparison with Similar Compounds

Properties

IUPAC Name

2-isocyanopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-7-6-4-2-3-5-8-6/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQAFIWDAONOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572392
Record name 2-Isocyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-19-6
Record name 2-Isocyanopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isocyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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